(Z)-Cinnarizine-d8
(Z)-Cinnarizine-d8
Cinnarizine-d8 is intended for use as an internal standard for the quantification of cinnarizine by GC- or LC-MS. Cinnarizine is a calcium channel inhibitor and histamine H4 receptor antagonist (Ki = 142 nM). It inhibits L- and T-type calcium channels in isolated guinea pig atrial cells in a voltage-dependent manner. Cinnarizine inhibits L-type calcium currents in isolated guinea pig type II vestibular hair cells (IC50 = 1.5 µM). In vivo, cinnarizine (10 mg/kg) inhibits ethanol-induced gastric ulcer formation in rats. Formulations containing cinnarizine have been used in the treatment of nausea and vomiting due to vertigo, Meniere's disease, or chemotherapy.
Brand Name:
Vulcanchem
CAS No.:
1185242-27-6
VCID:
VC0141156
InChI:
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
SMILES:
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C26H28N2
Molecular Weight:
376.573
(Z)-Cinnarizine-d8
CAS No.: 1185242-27-6
Cat. No.: VC0141156
Molecular Formula: C26H28N2
Molecular Weight: 376.573
* For research use only. Not for human or veterinary use.
Specification
| Description | Cinnarizine-d8 is intended for use as an internal standard for the quantification of cinnarizine by GC- or LC-MS. Cinnarizine is a calcium channel inhibitor and histamine H4 receptor antagonist (Ki = 142 nM). It inhibits L- and T-type calcium channels in isolated guinea pig atrial cells in a voltage-dependent manner. Cinnarizine inhibits L-type calcium currents in isolated guinea pig type II vestibular hair cells (IC50 = 1.5 µM). In vivo, cinnarizine (10 mg/kg) inhibits ethanol-induced gastric ulcer formation in rats. Formulations containing cinnarizine have been used in the treatment of nausea and vomiting due to vertigo, Meniere's disease, or chemotherapy. |
|---|---|
| CAS No. | 1185242-27-6 |
| Molecular Formula | C26H28N2 |
| Molecular Weight | 376.573 |
| IUPAC Name | 1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine |
| Standard InChI | InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 |
| Standard InChI Key | DERZBLKQOCDDDZ-HRSZNPPGSA-N |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
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